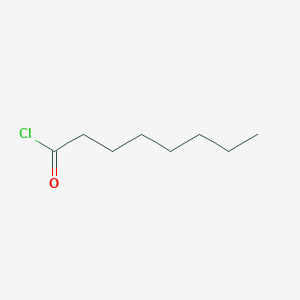
Cloruro de octanoílo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Octanoyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Octanoyl chloride is an eight-carbon acyl chloride with a straight-chain structure . It is primarily used as a reagent in organic synthesis . Its primary targets are the reactants in the synthesis process, which can vary depending on the specific reaction.
Biochemical Pathways
For example, it is one of the essential precursors in the total synthesis of (−)-mandelalide L, a marine macrolide that displays significant cytotoxicity against human cancer cell lines .
Safety and Hazards
Octanoyl chloride is considered hazardous. It is classified as a flammable liquid, corrosive to metals, and has acute inhalation toxicity. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also incompatible with bases (including amines), water, alcohols, and with oxidizing agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octanoyl chloride can be synthesized through the reaction of octanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the octanoic acid is treated with thionyl chloride, producing octanoyl chloride, sulfur dioxide, and hydrogen chloride as by-products .
Industrial Production Methods: In industrial settings, octanoyl chloride is produced by reacting octanoic acid with diphosgene in the presence of a catalyst such as dimethylformamide. The reaction is carried out at elevated temperatures, typically around 70°C, and the product is purified through distillation .
Types of Reactions:
Hydrolysis: Octanoyl chloride reacts vigorously with water to form octanoic acid and hydrogen chloride.
Esterification: It reacts with alcohols to form esters and hydrogen chloride.
Aminolysis: It reacts with amines to form amides and hydrogen chloride.
Common Reagents and Conditions:
Hydrolysis: Water, room temperature.
Esterification: Alcohols, typically under reflux conditions.
Aminolysis: Amines, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Hydrolysis: Octanoic acid.
Esterification: Octanoate esters.
Aminolysis: Octanamide derivatives.
Comparación Con Compuestos Similares
Hexanoyl chloride: A six-carbon acyl chloride with similar reactivity but shorter carbon chain.
Decanoyl chloride: A ten-carbon acyl chloride with similar reactivity but longer carbon chain.
Lauroyl chloride: A twelve-carbon acyl chloride with similar reactivity but even longer carbon chain.
Uniqueness: Octanoyl chloride is unique due to its optimal chain length, which provides a balance between reactivity and hydrophobicity. This makes it particularly useful in the synthesis of medium-chain esters and amides, which have applications in various fields, including pharmaceuticals and materials science .
Propiedades
IUPAC Name |
octanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZZSHJLXOIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024724 | |
| Record name | Caprylyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO] | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprylyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
385 °F at 760 mmHg (NTP, 1992) | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
177 °F (NTP, 1992), 177 °F | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprylyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.973 at 46 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg] | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprylyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-64-8 | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprylyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK8FUS6OVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-30.1 °F (NTP, 1992) | |
| Record name | CAPRYLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octanoyl chloride?
A1: Octanoyl chloride has the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol.
Q2: What spectroscopic data is available for characterizing octanoyl chloride?
A2: Octanoyl chloride can be characterized using various spectroscopic techniques, including:* Infrared Spectroscopy (IR): Reveals characteristic peaks for C=O stretching (around 1800 cm−1) and C-Cl stretching (around 700 cm−1) [, ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule. 1H and 13C NMR spectra can be used to confirm the structure and purity of octanoyl chloride [, , , , ].
Q3: How does the choice of solvent affect reactions involving octanoyl chloride?
A3: Solvent polarity significantly impacts reactions involving octanoyl chloride. For instance, esterification of wood flour with octanoyl chloride is more efficient in highly polar dimethylformamide (DMF) than in less polar solvents like chloroform or methyl tert-butyl ether (MTBE). This is because DMF penetrates the wood fiber more effectively, making more hydroxyl groups available for esterification [].
Q4: What is the impact of octanoyl chloride treatment on the dimensional stability of wood?
A4: Octanoylation of wood, particularly rubberwood (Hevea brasiliensis), enhances its dimensional stability by reducing water absorption and improving photostability [].
Q5: Is octanoyl chloride used as a catalyst?
A5: While octanoyl chloride is primarily used as a reagent for chemical modifications, it's not typically employed as a catalyst. Its reactivity makes it more suitable for introducing specific functional groups into target molecules.
Q6: What are the common applications of octanoyl chloride in material science?
A6: Octanoyl chloride finds applications in modifying various materials, including:* Wood Modification: Improves hydrophobicity, dimensional stability, and photostability [, ].* Polymer Composites: Used to modify fillers like wood flour to improve compatibility with hydrophobic polymer matrices, thereby enhancing the properties of composites [, ].* Cellulose Modification: Reacts with cellulose to form cellulose esters, which are used in films, aerogels, and other applications due to their unique properties like hydrophobicity and transparency [, ].
Q7: How is octanoyl chloride used in the synthesis of surfactants?
A7: Octanoyl chloride serves as a key starting material for synthesizing various surfactants:* Gemini Anionic Surfactants: Synthesized through reactions involving octanoyl chloride, exhibiting improved properties like reduced critical micelle concentration (CMC) and enhanced flotation capabilities [].* Acyl Glucosamine Surfactants: Prepared by reacting glucosamine hydrochloride with octanoyl chloride, displaying good surface activity with low CMC values and minimum surface tensions [].
Q8: Are there applications of octanoyl chloride in pharmaceutical research?
A8: Yes, octanoyl chloride has been employed in the synthesis of:* Lipophilic Derivatives of Epigallocatechin Gallate (EGCG): Acylation of EGCG with octanoyl chloride improves its lipophilicity and antioxidant properties, expanding its potential applications in drug delivery and biological systems [].* New 1-Octanoyl-3-Aryl Thiourea Derivatives: These compounds, synthesized using octanoyl isothiocyanate (derived from octanoyl chloride), exhibit promising antifungal, antibacterial, antioxidant, and enzyme inhibitory activities [].
Q9: How does the length of the alkyl chain in fatty acid chlorides affect their reactivity with cellulose?
A9: Longer alkyl chains in fatty acid chlorides generally lead to lower reactivity with cellulose. This is attributed to steric hindrance and slower penetration of longer chains into the hydrophilic cellulose structure [, ].
Q10: What is the impact of the chain length of aliphatic acyl groups on the properties of EGCG derivatives?
A10: Increasing the chain length of the aliphatic acyl group in EGCG derivatives enhances their lipophilicity and influences their antioxidant properties, potentially affecting their bioavailability and bioactivity [].
Q11: How is the stability of lipases affected by modification with octanoyl chloride?
A11: Chemical modification of lipases A and B from Candida rugosa with octanoyl chloride improves their stability in the presence of denaturing agents like sodium dodecyl sulfate (SDS). This protective effect is attributed to the modification of amino groups on the enzyme surface [].
Q12: What analytical techniques are employed to characterize the products of octanoyl chloride reactions?
A12: Various analytical techniques are used to characterize the products of octanoyl chloride reactions, including:* Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups, such as ester groups formed during esterification reactions [, , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the modified molecules, such as the degree of substitution in cellulose esters [, , , , , , , ].* Scanning Electron Microscopy (SEM): Used to examine the morphology and surface characteristics of modified materials, such as changes in wood fiber structure after esterification [, , , ].* Differential Scanning Calorimetry (DSC): Investigates the thermal properties of modified materials, including glass transition temperature (Tg) changes [].
Q13: What is known about the environmental impact of octanoyl chloride and its derivatives?
A13: Limited information is available specifically on the environmental impact of octanoyl chloride and its derivatives within the provided research papers. Assessing the environmental fate and effects of these compounds requires further investigation.
Q14: Are there alternative reagents to octanoyl chloride for specific applications?
A14: Yes, alternatives to octanoyl chloride exist depending on the specific application. For instance:* Other Fatty Acid Chlorides: Fatty acid chlorides with varying chain lengths can be used depending on the desired properties of the final product [, ].* Maleated Polypropylene (MAPP): Can be used as an alternative to octanoyl chloride for improving the water resistance of wood flour/high-density polyethylene (HDPE) composites [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)











